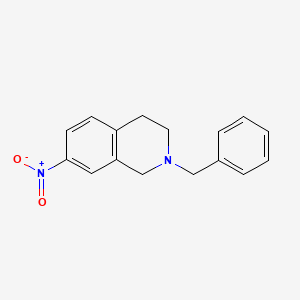

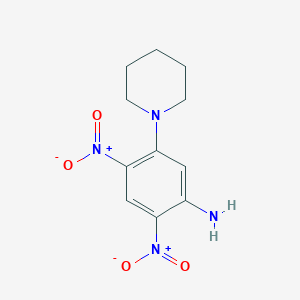

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. This class of compounds is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an antimicrobial agent.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds

Mécanisme D'action

Target of Action

The primary targets of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline are various infective pathogens and neurodegenerative disorders . This compound is part of a large group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines form an important class .

Mode of Action

This compound interacts with its targets by exerting diverse biological activities . The compound’s interaction with its targets leads to changes that result in the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of infective pathogens and the progression of neurodegenerative disorders . The downstream effects of these interactions include the disruption of pathogen proliferation and the slowing of neurodegenerative disease progression .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of essential biological processes in infective pathogens, leading to their inhibition . In the context of neurodegenerative disorders, the compound’s action results in the mitigation of disease symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

Analyse Biochimique

Biochemical Properties

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the catabolism of monoamines such as dopamine. This compound has been shown to inhibit MAO, leading to increased levels of dopamine and other monoamines . This inhibition can have significant implications for neurological functions and disorders.

Additionally, this compound interacts with dopamine receptors, particularly the D2 receptor, modulating dopamine signaling pathways . This interaction can affect various physiological processes, including mood regulation, motor control, and reward mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in certain cell types by elevating the levels of pro-apoptotic proteins such as Bax and reducing the levels of anti-apoptotic proteins like Bcl-xl . This apoptotic effect is particularly relevant in the context of cancer research, where inducing cell death in malignant cells is a desired outcome.

Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neurological functions.

Additionally, this compound can act as an antagonist at dopamine receptors, particularly the D2 receptor . By blocking these receptors, it can inhibit dopamine signaling, which has implications for conditions such as schizophrenia and Parkinson’s disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of monoamine oxidase and persistent alterations in dopamine levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and improve mood by increasing dopamine levels . At higher doses, it can induce neurotoxicity and cause adverse effects such as motor dysfunction and behavioral changes . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with monoamine oxidase and other enzymes, influencing their activity and contributing to the overall pharmacological effects of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as the dopamine transporter, facilitating its uptake into dopaminergic neurons . This selective distribution is crucial for its targeted effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria . It can accumulate in these compartments, where it exerts its effects on monoamine oxidase and other mitochondrial enzymes . This localization is essential for its role in modulating cellular metabolism and energy production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For the specific synthesis of this compound, benzaldehyde and 7-nitro-1,2,3,4-tetrahydroisoquinoline are used as starting materials, and the reaction is typically carried out under acidic conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Comparaison Avec Des Composés Similaires

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the benzyl and nitro substituents.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups that exhibit different biological activities.

2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the nitro group, leading to different reactivity and biological properties

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .

Propriétés

IUPAC Name |

2-benzyl-7-nitro-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-18(20)16-7-6-14-8-9-17(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFPKVWDPOICML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)

![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)

![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)

![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2517507.png)

![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2517511.png)